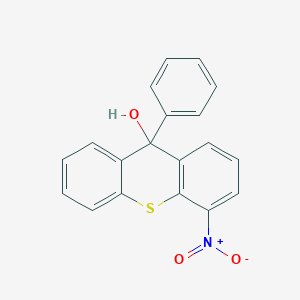

![molecular formula C18H13BrClFO4 B374482 Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-42-6](/img/structure/B374482.png)

Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C18H13BrClFO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters, a less developed process, has been reported to be catalyzed using a radical approach .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications

Pharmacokinetics, Pharmacodynamics, and Toxicology

Benzofurans, including derivatives like 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), have been studied for their pharmacokinetics, pharmacodynamics, and toxicology. These substances show effects comparable to amphetamines and MDMA, highlighting the importance of understanding their health risks, which remain limited to case reports and are influenced by analytical challenges and individual differences (J. J. Nugteren-van Lonkhuyzen et al., 2015).

Antimicrobial Agents

Benzofuran and its derivatives have emerged as significant structures in drug discovery, especially for antimicrobial applications. Their unique structural features and wide array of biological activities make them a privileged structure in the search for efficient antimicrobial candidates. Some derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer or psoriasis (Asha Hiremathad et al., 2015).

Anticancer and Antitumor Activity

Research on benzofuran derivatives has also highlighted their effectiveness in inhibiting cancer cell growth and exerting antimetastatic effects. These activities are achieved by attaching different substituents to generate various structure-activity relationships. The review emphasizes the importance of the positioning of functional groups like fluoro, methoxy, and bromo in enhancing anticancer activities (S. K. Liew et al., 2020).

Amyloid Imaging in Alzheimer's Disease

Benzofuran derivatives have been explored for amyloid imaging in Alzheimer's disease, contributing to the early detection and evaluation of antiamyloid therapies. Radioligands based on benzofuran structures have shown potential in differentiating between Alzheimer's disease patients and healthy controls, underscoring the technique's breakthrough in understanding the pathophysiological mechanisms (A. Nordberg, 2007).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in organic synthesis, particularly in the context of the Suzuki–Miyaura coupling . Additionally, the development of more efficient synthesis methods, such as improved protodeboronation processes , could also be a focus of future research.

properties

IUPAC Name |

methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClFO4/c1-9-17(18(22)23-2)10-6-16(12(19)7-15(10)25-9)24-8-11-13(20)4-3-5-14(11)21/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQCDTNNMZNTIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=C(C=CC=C3Cl)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1-naphthylmethylene)-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarbohydrazide](/img/structure/B374399.png)

![ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B374400.png)

![(4E)-5-methyl-2-phenyl-4-[[3-(thietan-3-yloxy)phenyl]methylidene]pyrazol-3-one](/img/structure/B374401.png)

![ethyl 5-(2-ethoxyphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B374402.png)

![N'-{(E)-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B374403.png)

![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B374411.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B374412.png)

![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-nitropyridine](/img/structure/B374413.png)

![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B374414.png)

![methyl 4-{2,5-dimethyl-3-[(E)-{2-[(quinolin-8-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B374417.png)

![(3E)-5-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}furan-2(3H)-one](/img/structure/B374420.png)

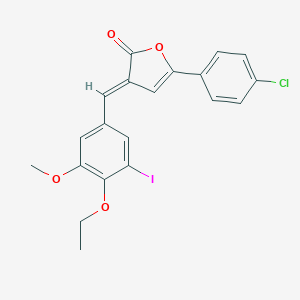

![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B374422.png)